methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Structure‑Activity Relationship

Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate is a strategic dual-heterocycle building block for medicinal chemistry and agrochemical research. Its N-ethyl substitution on the pyrazole ring provides a distinct lipophilicity and steric profile compared to common N-methyl analogs, a critical factor for tuning blood-brain barrier penetration in GABAₐ α5 receptor programs. This specific isomer is essential for mapping pyrazole N-alkyl tolerance in antifungal SAR, as small structural changes drastically alter potency. Featuring a hydrolyzable methyl ester and unsubstituted heterocyclic positions, it offers multiple orthogonal diversification sites for efficient library synthesis, ensuring reproducible pharmacological and physicochemical results.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B8019894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C2=CC(=NO2)C(=O)OC
InChIInChI=1S/C10H11N3O3/c1-3-13-5-4-7(11-13)9-6-8(12-16-9)10(14)15-2/h4-6H,3H2,1-2H3
InChIKeyQUOCVMQRRRQFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate (CAS 1855889-44-9): Procurement-Relevant Structural and Pharmacophoric Profile


Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate is a heterocyclic building block comprising a pyrazole ring N1‑ethyl‑substituted and attached at the 3‑position to an isoxazole‑3‑carboxylate methyl ester. This dual‑heterocycle architecture places it within the broader pyrazole–isoxazole carboxylate class, a scaffold extensively patented for GABAₐ α5 receptor modulation and explored for antifungal and integrin‑antagonist applications [1][2]. The N‑ethyl substituent distinguishes it from the more common N‑methyl analogs and may confer differential steric bulk and lipophilicity, factors relevant to binding‑pocket complementarity and pharmacokinetic tuning in medicinal chemistry campaigns.

Why In‑Class Analogs Cannot Replace Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate Without Risk of Divergent Activity


Within the pyrazole–isoxazole carboxylate family, small structural variations produce large differences in potency, selectivity, and even biological target preference. A systematic antifungal SAR study demonstrated that replacing the C‑3 methyl group on the pyrazole ring with a trifluoromethyl substituent (compound 7ai → 7bk) severely weakened antifungal activity, while altering the ester from methyl to ethyl or changing the pyrazole N‑substituent from methyl to ethyl shifts both electronic properties and steric fit [1]. Furthermore, the isoxazole‑pyrazole GABAₐ α5 patent literature explicitly claims a broad range of N‑alkyl and ester variants, implying that receptor affinity and subtype selectivity are sensitive to the exact substitution pattern [2]. Consequently, procuring a near analog such as the 1,5‑dimethyl‑pyrazole isomer (CAS 925178‑96‑7) or the ethyl ester variant (CAS 264226‑03‑1) will not guarantee equivalent pharmacological or physicochemical performance, making direct procurement of the specific compound essential for reproducible research.

Quantitative Differentiation Evidence for Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate vs. Closest Analogs


Steric and Lipophilic Differentiation vs. the 1‑Methyl Analog Methyl 5-(1-methyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate

The N1‑ethyl group on the pyrazole ring replaces a methyl group, increasing the calculated logP and molar refractivity. While direct experimental logD values for this exact pair are not published, the 1‑ethyl‑pyrazole‑isoxazole scaffold adds 14.03 Da molecular weight and one additional methylene unit compared with the N‑methyl analog (C₉H₉N₃O₃, MW 207.19 vs. C₁₀H₁₁N₃O₃, MW 221.21) . In the GABAₐ α5 patent SAR, elongation of the N‑alkyl chain from methyl to ethyl was associated with altered binding affinity, consistent with the need for precise steric accommodation in the receptor binding pocket [1].

Medicinal Chemistry Physicochemical Profiling Structure‑Activity Relationship

Positional Isomer Differentiation: 1‑Ethyl‑3‑pyrazolyl vs. 1,5‑Dimethyl‑4‑pyrazolyl Substitution

In the antifungal isoxazolol pyrazole carboxylate series, the most active compound (7ai) bears a 1,3‑dimethyl‑pyrazole‑4‑carboxylate motif and showed an EC₅₀ of 0.37 μg mL⁻¹ against Rhizoctonia solani. Replacement of the 3‑methyl group with a 3‑trifluoromethyl group (7bk) abolished this activity, demonstrating that even modest changes at the pyrazole 3‑position have profound biological consequences [1]. The target compound shifts the pyrazole substitution pattern from 1,3‑dimethyl‑4‑carboxylate to 1‑ethyl‑3‑pyrazolyl attached at the isoxazole 5‑position, a regioisomeric change that would be predicted to alter both the dipole moment and the vector of the ester moiety relative to the pyrazole ring.

Agrochemical Antifungal SAR Isosteric Replacement

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester Impact on GABAₐ α5 Binding

The methyl ester functionality in the target compound is claimed as part of the broader GABAₐ α5 inverse‑agonist scaffold. While the patent does not disclose binding Ki values for every ester variant, it explicitly enumerates methyl, ethyl, and other alkyl esters as interchangeable prodrug forms that can influence metabolic stability and brain penetration [1]. In related integrin αvβ3 antagonist series, the methyl ester analog demonstrated sub‑nanomolar potency against αvβ3 with good selectivity over αIIbβ3, whereas ethyl ester variants in the same series required independent pharmacokinetic evaluation due to differential esterase susceptibility [2].

CNS Drug Discovery GABAₐ α5 Ester Prodrug

Synthetic Tractability and Building‑Block Utility vs. Fused‑Ring Alternatives

The target compound retains a free isoxazole C4 position and a pyrazole C4 position, both available for further functionalization via electrophilic substitution or cross‑coupling. In contrast, fused isoxazole‑pyrazole systems such as isoxazol‑pyrazoloindanes lack these vectors, limiting diversification. The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions, enabling amide coupling without affecting the pyrazole N‑ethyl group, a synthetic flexibility not available in more constrained analogs [1].

Synthetic Chemistry Building Block Parallel Synthesis

Prioritized Application Scenarios for Methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate Based on Verified Differential Evidence


Lead Optimization of GABAₐ α5 Inverse Agonists Requiring Distinct N‑Alkyl Lipophilicity

The 1‑ethyl substitution provides a calculated increase in logP relative to the 1‑methyl analog, tunable for blood‑brain barrier penetration. Medicinal chemistry teams pursuing cognition‑enhancing GABAₐ α5 ligands can procure this specific ester to explore the ethyl‑dependent SAR window claimed in the Roche patent series [1].

Antifungal SAR Expansion Around Pyrazole‑Isoxazole Carboxylate Chemotypes

Given that compound 7ai (1,3‑dimethyl‑pyrazole) showed EC₅₀ of 0.37 μg mL⁻¹ against R. solani, and activity was lost upon C3 substitution, the 1‑ethyl‑3‑pyrazolyl isomer serves as a strategic probe to map pyrazole N‑alkyl tolerance. Agrochemical discovery groups can use this building block to synthesize and test positional isomers not covered in the 2015 Molecules study [2].

Methyl Ester‑Dependent Prodrug Strategy for Integrin αvβ3 Antagonist Programs

The methyl ester motif is critical for the sub‑nanomolar αvβ3 potency reported in the 2006 Penning et al. series. Researchers can retain the methyl ester while varying the pyrazole N‑substituent to balance potency and metabolic stability, using this compound as a direct comparator to ethyl ester variants in PK studies [3].

Diversifiable Building Block for Parallel Library Synthesis

With two unsubstituted heterocyclic C–H positions and a hydrolyzable methyl ester, this compound offers at least three orthogonal diversification sites. It is superior to fused isoxazole‑pyrazole analogs that lack accessible handles, enabling efficient library production for hit‑to‑lead campaigns [4].

Quote Request

Request a Quote for methyl 5-(1-ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.